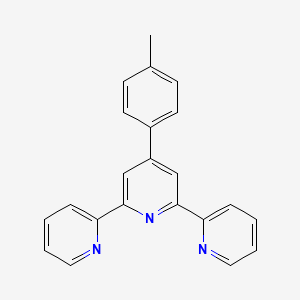

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine

Overview

Description

4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine is an organic compound that belongs to the terpyridine family Terpyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, materials science, and catalysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine from commercially available starting materials such as 4-bromopyridine and p-tolylboronic acid.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromopyridine with p-tolylboronic acid in the presence of a palladium catalyst and a base.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitro compounds.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine has a wide range of scientific research applications, including:

Coordination Chemistry: It is used as a ligand to form stable complexes with metal ions, which are valuable in catalysis and materials science.

Materials Science: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Applications: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industrial Applications: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4’-(p-Tolyl)-2,2’:6’,2’'-terpyridine involves its ability to form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways, leading to various effects. For example, in catalysis, the compound can facilitate the activation of substrates and promote chemical reactions through its coordination with metal centers .

Comparison with Similar Compounds

Similar Compounds

2,2’6’,2’'-Terpyridine: Lacks the p-tolyl group, which affects its chemical properties and applications.

4’-(Phenyl)-2,2’6’,2’'-terpyridine: Similar structure but with a phenyl group instead of a p-tolyl group, leading to different reactivity and applications.

Properties

IUPAC Name |

4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJYBUVHZHLIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237959 | |

| Record name | 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89972-77-0 | |

| Record name | 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089972770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(4-Methylphenyl)-2,2':6',2''-terpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ttpy?

A1: The molecular formula of ttpy is C22H17N3, and its molecular weight is 323.39 g/mol.

Q2: What spectroscopic data is available for characterizing ttpy?

A2: Common characterization methods for ttpy and its complexes include:

- NMR spectroscopy: 1H NMR is particularly useful for determining ligand structure and analyzing complex formation. [, , ]

- ESI mass spectrometry: Provides information about the molecular weight and fragmentation patterns of ttpy complexes. [, , ]

- UV-vis absorption spectroscopy: Reveals characteristic ligand-based π→π* transitions in the UV region and metal-to-ligand charge transfer (MLCT) transitions in the visible region for ttpy complexes. [, , , ]

Q3: What materials is ttpy compatible with?

A4: Ttpy demonstrates compatibility with a variety of metal ions, including but not limited to Fe(II), Ru(II), Os(II), Rh(III), Pt(II), Cu(II), Ag(I), Mn(II), Mn(III), Mn(IV), Zn(II), and Cd(II). [, , , , , , , , , , , , , , , , , , , ] This allows for diverse applications in the design of metal complexes with tailored properties.

Q4: How does ttpy interact with metal ions?

A5: Ttpy acts as a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. [, , ] This typically results in the formation of stable, five- or six-coordinate metal complexes. [, , , , ]

Q5: What are the key applications of ttpy and its complexes?

A5: Ttpy-based complexes find diverse applications due to their unique photophysical, electrochemical, and biological properties. These include:

- Luminescent materials: Ttpy complexes of Ru(II) and Os(II) exhibit luminescence properties, making them suitable for applications in light-emitting devices and sensors. [, , , , , , , , ]

- Solar energy conversion: Ttpy complexes, particularly those incorporating Ru(II) and Mn(I), have shown promise in systems designed for photocatalytic CO2 reduction and other solar energy conversion applications. [, ]

- Anion sensing: Ttpy complexes containing imidazole units can act as selective anion sensors, exhibiting changes in absorption, emission, and electrochemical properties upon anion binding. [, ]

- Biomedical applications: Ttpy complexes have been investigated for their potential as anticancer [, ] and antiproliferative agents. [] Additionally, their use as bimodal imaging probes for MRI and optical imaging has been explored. []

Q6: Do ttpy complexes exhibit catalytic activity?

A7: While not extensively discussed in the provided research, ttpy complexes, particularly those containing Mn(I) centers, have demonstrated potential in photocatalytic CO2 reduction. [, ] Further research is needed to fully explore their catalytic potential in other reactions.

Q7: Have computational methods been used to study ttpy complexes?

A8: Yes, density functional theory (DFT) and complete active space self-consistent field (CASSCF) calculations have been employed to investigate the electronic properties and zero-field splitting parameters (D values) of Mn(III) bis-terpyridine complexes, including those with ttpy ligands. []

Q8: How does modifying the ttpy structure impact the properties of its complexes?

A8: Substitutions on the ttpy ligand can significantly alter the photophysical, electrochemical, and biological properties of its complexes. For instance:

- Electron-donating groups: Introducing tert-butyl groups on the terpyridine core can stabilize higher oxidation states of metal ions like Mn(IV) and impact the redox potentials of the complexes. [, ]

- Steric bulk: Increasing steric bulk around the metal center can affect excited-state lifetimes and influence inter-ring twisting, impacting electron delocalization and non-radiative decay pathways. []

- Functionalization: Appending functional groups, such as thiols, allows for surface immobilization of ttpy complexes for applications in sensing and solar energy conversion. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid](/img/structure/B1216474.png)

![[(1r,3As,5r,8ar,9r,9ar)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl]acetate](/img/structure/B1216490.png)